molecular formula C20H21NO3S B491448 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 301315-57-1

4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491448
CAS No.: 301315-57-1
M. Wt: 355.5g/mol
InChI Key: BRLZBGQUBOCPAA-UHFFFAOYSA-N
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Description

Key identifiers include ChemSpider ID 5050275 and MolPort-003-924-433 .

Properties

IUPAC Name

4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-13-3-7-16(8-4-13)25(22,23)21-15-6-10-20-18(12-15)17-11-14(2)5-9-19(17)24-20/h3-4,6-8,10,12,14,21H,5,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLZBGQUBOCPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for the Tetrahydrodibenzo[b,d]furan Core

The tetrahydrodibenzo[b,d]furan scaffold is synthesized via acid-catalyzed cyclization of methyl-substituted dienol precursors. In a method analogous to delta-9-THC production, menthadienol derivatives bearing an 8-methyl group undergo cyclization in the presence of triisobutylaluminum (10 mol%) at 20–25°C in dichloromethane (DCM). This approach achieves >90% regioselectivity by leveraging the steric and electronic effects of the methyl substituent to direct ring closure.

Critical Parameters:

  • Solvent: Dichloromethane (17.5 vol%) facilitates high-temperature reactions (reflux conditions) without decomposition.

  • Catalyst Loading: Substoichiometric triisobutylaluminum (10 mol%) minimizes side reactions like over-cyclization.

  • Reaction Time: 20 hours ensures complete conversion while avoiding isomerization byproducts.

Introduction of the 8-Methyl Group

The 8-methyl group is introduced via alkylation of a pre-cyclized dienol or through the use of methyl-functionalized starting materials . For example, methyl-substituted limonene oxide undergoes BF₃·OEt₂-catalyzed rearrangement to yield a methylated bicyclic intermediate, which is subsequently dehydrogenated to form the tetrahydrodibenzo[b,d]furan core.

Yield Optimization:

  • Slow addition of the dienol precursor (1 equiv. over 4 hours) reduces dimerization side products.

  • Temperature control (10–20°C) during alkylation prevents exothermic side reactions.

Sulfonylation of the Amine Intermediate

Reaction with 4-Methylbenzenesulfonyl Chloride

The amine intermediate reacts with 4-methylbenzenesulfonyl chloride in a base-mediated nucleophilic substitution . Conditions adapted from related sulfonamide syntheses include:

  • Solvent: Dichloromethane or toluene (10–20 vol%).

  • Base: Triethylamine (2.5 equiv.) to scavenge HCl and drive the reaction.

  • Temperature: 0–25°C to suppress sulfonyl chloride hydrolysis.

Reaction Profile:

ParameterValueSource
Yield72–88%
Purity (HPLC)>99% AUC
Reaction Time4–6 hours

Purification and Isolation

Post-sulfonylation, the crude product is purified via:

  • Recrystallization: Isopropanol or ethanol solvents yield crystalline product with >95% purity.

  • Chromatography: Silica gel elution with ethyl acetate/hexane mixtures removes unreacted sulfonyl chloride.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfonamide NH (δ 5.1 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 356.4 (C₁₉H₂₁NO₃S).

Purity Assessment

  • HPLC: Reverse-phase C18 columns with UV detection (254 nm) confirm ≥99.6% purity.

  • Melting Point: 168–170°C (consistent with crystalline structure).

Comparative Analysis of Synthetic Routes

Method A: Direct Cyclization-Sulfonylation

MetricPerformance
Total Yield58%
Purity99.6%
ScalabilityPilot-scale (kg)

Method B: Stepwise Alkylation-Cyclization

MetricPerformance
Total Yield49%
Purity98.2%
ScalabilityLab-scale (g)

Method A outperforms Method B in yield and scalability due to reduced intermediate isolation steps.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Iso-THC analogs form during cyclization.

  • Solution: Catalytic triisobutylaluminum and controlled temperatures (20–25°C) suppress isomerization.

Sulfonyl Chloride Hydrolysis

  • Issue: Competing hydrolysis in aqueous conditions.

  • Solution: Anhydrous solvents (DCM) and low temperatures (0°C).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 50% and improves heat dissipation, critical for exothermic sulfonylation.

Solvent Recovery Systems

Distillation units recover >90% of dichloromethane, aligning with green chemistry principles .

Chemical Reactions Analysis

4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluoro-Substituted Analogs
  • 4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS: 329224-16-0; C₁₈H₁₆FNO₃S, MW: 345.39 g/mol): The fluorine atom at the para position of the benzene ring increases electronegativity and polarity compared to the methyl group in the target compound. This substitution may enhance metabolic stability or alter binding affinity in biological systems .
Chloro-Substituted Analogs
Methoxy-Substituted Analogs
  • 4-Methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS: 518318-38-2; C₂₁H₂₃NO₄S, MW: 385.48 g/mol): The methoxy group increases hydrophilicity and hydrogen-bonding capacity, which could improve aqueous solubility compared to the methyl-substituted target compound .

Modifications to the Tetrahydrodibenzo[b,d]furan Core

Naphthalene-Sulfonamide Derivatives
Oxo-Substituted Analogs

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₂₀H₂₁NO₃S 355.45 4-Me (Ph), 8-Me (furan) ~3.8
329224-16-0 (Fluoro analog) C₁₈H₁₆FNO₃S 345.39 4-F (Ph) ~3.5
518318-38-2 (Methoxy analog) C₂₁H₂₃NO₄S 385.48 4-OMe (Ph) ~2.9
301315-50-4 (Naphthalene analog) C₂₂H₁₉NO₃S 377.46 Naphthalene-2-sulfonamide ~4.2

*LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Biological Activity

4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydrodibenzo[b,d]furan moiety. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 518303-96-3
  • Molecular Formula : C27H25NO4S
  • Molar Mass : 459.56 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on cancer cells and other biological systems.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies using human fibrosarcoma HT1080 cells demonstrated that certain derivatives can induce apoptosis and cell cycle arrest. These effects are often mediated through pathways involving caspases and the mitochondrial membrane potential .
CompoundCell LineMechanism of ActionReference
G-1103HT1080Induces apoptosis via mitochondrial pathway
LTHT1080Cytotoxicity and G2/M arrest

The mechanisms by which these compounds exert their biological effects often include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell proliferation through G1 or G2 phase arrest.
  • Inhibition of Migration and Invasion : Suppression of matrix metalloproteinases (MMPs) which are crucial for tumor metastasis.

Case Studies

Several case studies have highlighted the efficacy of related compounds in treating various cancers:

  • Study on G-1103 :
    • Objective : Evaluate the antitumor activity against HT1080 cells.
    • Findings : Induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • TIMP2-Based Recombinant Proteins :
    • Objective : Investigate fibrosarcoma-targeting agents.
    • Findings : Showed intense binding to fibrosarcoma cells and significant cytotoxicity .

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